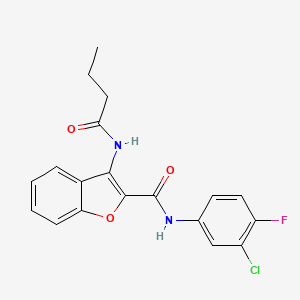

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide, exhibit notable antimicrobial properties.

Case Study: Antimicrobial Evaluation

A study synthesized various benzofurancarboxylic acid derivatives and tested them against Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against Gram-positive bacteria and antifungal activity against Candida strains, indicating the potential of benzofuran derivatives in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer activities, particularly through the inhibition of specific enzymes and pathways involved in cancer progression.

Enzyme Inhibition

Preliminary studies suggest that similar compounds exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with these conditions.

PLK4 Inhibition

Another area of research involves the inhibition of polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer progression. Compounds targeting PLK4 have demonstrated the ability to reduce cell proliferation in various cancer cell lines. The mechanism involves centrosome removal, leading to p53 stabilization and subsequent cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzofuran structure have been shown to enhance MAO-B inhibitory activity, with fluorine substitutions increasing selectivity and potency compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism by which 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide include:

Benzofuran derivatives: : These compounds share the benzofuran core structure and exhibit similar biological activities.

Indole derivatives: : Indoles are structurally related to benzofurans and also possess diverse biological activities.

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the butyramide group

Biologische Aktivität

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C20H12ClFN2O4

- Molecular Weight : 398.77 g/mol

- Functional Groups : It contains a benzofuran core, amide linkages, and halogen substituents (chlorine and fluorine) which are crucial for its biological activity.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzofuran moiety has been associated with cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.

- Case Study : A related compound demonstrated an IC50 value of less than 5 µM against the MDA-MB-231 breast cancer cell line, suggesting that modifications in the amide group can enhance activity against cancer cells .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific proteins involved in cell proliferation and survival pathways, potentially through interactions with heat shock proteins (HSPs) .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria.

- Antibacterial Testing : Preliminary tests reveal that derivatives of this compound exhibit selective antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Bacillus subtilis .

- SAR Analysis : The presence of electron-withdrawing groups such as chlorine enhances antibacterial activity, while modifications in the furan ring can lead to varied efficacy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzofuran core for enhancing biological activity:

| Compound Feature | Impact on Activity |

|---|---|

| Presence of Chlorine | Increases cytotoxicity and antibacterial properties |

| Amide Group Variation | Alters binding affinity to target proteins |

| Substituents on Furan Ring | Modulates selectivity towards cancerous vs. normal cells |

Research Findings

Research findings indicate that while the compound shows potential for both anticancer and antimicrobial applications, further studies are necessary to elucidate its full range of biological activities and mechanisms.

Eigenschaften

IUPAC Name |

3-(butanoylamino)-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-5-16(24)23-17-12-6-3-4-7-15(12)26-18(17)19(25)22-11-8-9-14(21)13(20)10-11/h3-4,6-10H,2,5H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZPFNXLCZLZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.